beta-Endosulfan

Description

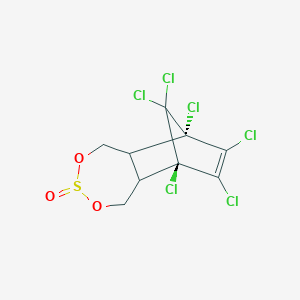

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,8R,9S)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5λ4-thiatricyclo[7.2.1.02,8]dodec-10-ene 5-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl6O3S/c10-5-6(11)8(13)4-2-18-19(16)17-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3-,4+,7-,8+,19? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYMFSUJUZBWLH-AZVNHNRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(COS(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H](COS(=O)O1)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl6O3S | |

| Record name | BETA-ENDOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9037539 | |

| Record name | Endosulfan I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beta-endosulfan appears as brown crystals. Melting point 208-210 °C. Used as an insecticide., Technical product: Light to dark brown solid; Formulated as liquid emulsifiable concentrate and wettable powder; [Reference #1], Technical product: Light to dark brown solid; Formulated as liquid emulsifiable concentrate and wettable powder; [Reference #1] White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | BETA-ENDOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Endosulfan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Endosulfan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11734 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble (NTP, 1992) | |

| Record name | BETA-ENDOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000072 [mmHg], 0.000003 [mmHg] | |

| Record name | beta-Endosulfan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Endosulfan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11734 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

33213-65-9, 959-98-8 | |

| Record name | BETA-ENDOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Endosulfan [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Endosulfan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033213659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Endosulfan I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Endosulfan alpha-isomer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | beta-Endosulfan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENDOSULFAN II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT768EVS2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ENDOSULFAN I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY5Y9R7G0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

406 to 410 °F (NTP, 1992) | |

| Record name | BETA-ENDOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of beta-Endosulfan

This guide provides a comprehensive technical overview of beta-endosulfan, an isomer of the organochlorine insecticide endosulfan. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural and stereochemical characteristics of this compound, contrasting it with its alpha-isomer and exploring the implications of these differences on its properties and analysis.

Introduction: The Endosulfan Isomeric System

Endosulfan is a synthetic cyclodiene insecticide, chemically derived from hexachlorocyclopentadiene.[1] It has been utilized globally in agriculture to control a wide range of insect pests on crops such as cotton, coffee, and tea.[2] Technical grade endosulfan is not a single chemical entity but a mixture of two stereoisomers, designated alpha (α) and beta (β), typically in a 7:3 ratio.[1][3] These isomers are not enantiomers but diastereomers, specifically configurational isomers, arising from the pyramidal stereochemistry of the tetravalent sulfur atom in the cyclic sulfite ester group.[1]

The distinction between the α and β isomers is critical, as their stereochemical differences lead to variations in physical properties, biological activity, and environmental fate.[4] While both isomers are toxic, the α-isomer is generally more volatile and acutely toxic to mammals than the β-isomer.[4] Conversely, β-endosulfan is the less thermodynamically stable of the two and can slowly and irreversibly convert to the more stable α-form.[1][2]

Chemical Structure of this compound

The systematic IUPAC name for this compound is (1R,9S)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5λ⁴-thiatricyclo[7.2.1.0²,⁸]dodec-10-en-5-one.[5] Its molecular formula is C₉H₆Cl₆O₃S, with a molecular weight of approximately 406.93 g/mol .[6]

The core structure of this compound is a hexachlorinated bicyclic system derived from the Diels-Alder reaction of hexachlorocyclopentadiene and cis-butene-1,4-diol, which is then reacted with thionyl chloride to form the cyclic sulfite ester.[1] This results in a complex, rigid three-dimensional structure.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Stereochemistry: The Defining Difference

The defining stereochemical feature distinguishing α- and β-endosulfan is the orientation of the sulfite group relative to the bicyclic hexachloronorbornene moiety. Both isomers possess a seven-membered dioxothiepin-oxide ring.[7]

-

alpha-Endosulfan : The sulfite group is in an endo position. It has a symmetrical-chair conformation.[8] This configuration is thermodynamically more stable.[1]

-

This compound : The sulfite group is in an exo position.[5] This isomer exists as two asymmetrical, twist-chair enantiomers that can interchange.[8]

This difference in the spatial arrangement of the sulfite group has profound effects on the molecule's overall shape, polarity, and how it interacts with biological receptors. The neurotoxicity of endosulfan, for instance, has been primarily attributed to the α-isomer.[4]

The interconversion of the less stable β-isomer to the α-isomer is a slow process.[2] This transformation is a critical consideration in environmental fate and residue analysis, as the isomeric ratio can change over time.

Physicochemical Properties

The stereochemical differences between the isomers directly influence their physical and chemical properties.

| Property | This compound | alpha-Endosulfan | Reference(s) |

| Physical State | Brownish crystals | Brownish crystals | [5],[9] |

| Melting Point | 208-210 °C | 108-110 °C | [5] |

| Water Solubility | 0.28 mg/L (25 °C) | Lower than beta-isomer | |

| Vapor Pressure | Lower than alpha-isomer | Higher than beta-isomer | [4] |

| Stability | Less stable, slowly converts to α-form | More thermodynamically stable | [2] |

The lower volatility of β-endosulfan, a consequence of its higher melting point and lower vapor pressure, means it is less likely to be lost to the atmosphere after application compared to the α-isomer.[4] This has implications for its persistence in soil and on plant surfaces.

Analytical Methodologies for Isomer-Specific Quantification

Accurate quantification of endosulfan residues requires analytical methods that can distinguish between the α and β isomers, as well as their primary metabolite, endosulfan sulfate. Gas chromatography (GC) is the most common technique employed for this purpose.

Experimental Protocol: Gas Chromatography with Electron Capture Detection (GC-ECD)

This protocol outlines a general procedure for the analysis of this compound in environmental samples, such as tomato leaves.[10][11]

1. Sample Preparation and Extraction: a. Homogenize leaf samples with ethyl acetate. b. Perform a clean-up step using an aluminum oxide column to remove interfering matrix components. c. Elute the pesticides from the column using a mixture of hexane and ethyl acetate (e.g., 80:20, v/v).[11]

2. Instrumental Analysis: a. Instrument: Gas chromatograph equipped with an Electron Capture Detector (ECD). b. Column: A nonpolar capillary column is typically used for the separation of the isomers. c. Injector and Detector Temperatures: Set to appropriate temperatures to ensure efficient volatilization and detection (e.g., 250°C and 300°C, respectively). d. Oven Temperature Program: A temperature gradient is used to separate the isomers and the sulfate metabolite. For example, start at 150°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes. e. Carrier Gas: High-purity nitrogen or helium at a constant flow rate.

3. Quantification and Confirmation: a. Quantification: Compare the peak areas of the sample chromatogram to those of certified reference standards of α-endosulfan, β-endosulfan, and endosulfan sulfate. b. Confirmation: The identity of the residues should be confirmed using a more selective technique, such as Gas Chromatography-Mass Spectrometry (GC-MS).[10][12]

Caption: Workflow for GC-ECD analysis of endosulfan isomers.

Conclusion

The stereochemistry of this compound is a fundamental aspect of its chemical identity, dictating its physical properties, environmental behavior, and biological interactions. A thorough understanding of its exo configuration, in contrast to the endo configuration of the alpha-isomer, is paramount for researchers in environmental science, toxicology, and regulatory affairs. The distinct properties of each isomer necessitate the use of isomer-specific analytical methods for accurate risk assessment and environmental monitoring. This guide has provided a detailed examination of the chemical structure and stereochemistry of this compound, offering a foundation for further scientific inquiry and application.

References

-

Wikipedia. Endosulfan. [Link]

-

Maier-Bode, H. (1968). Properties, effect, residues, and analytics of the insecticide endosulfan. Residue Reviews, 22, 1-44. [Link]

-

Ballesteros, E., & Parrado, M. (2002). Analysis of endosulfan isomers and endosulfan sulfate in air and tomato leaves by gas chromatography with electron-capture detection and confirmation by gas chromatography-mass spectrometry. Journal of Chromatography A, 947(1), 119-127. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12309467, this compound. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2015). Toxicological Profile for Endosulfan. [Link]

-

National Center for Biotechnology Information. (2015). Table 4-3, Chemical Identity of β-Endosulfan. In Toxicological Profile for Endosulfan. [Link]

-

de Souza, A. S., et al. (2022). Analysis of Endosulfan Isomers and other Pesticides in Surface Water of the Paraíba do Sul River Basin by Solid Phase Extraction and Comprehensive Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry. Journal of the Brazilian Chemical Society, 33, 1335-1346. [Link]

-

University of Hertfordshire. This compound. In AERU Pesticide Properties Database. [Link]

-

ResearchGate. (2002). Analysis of endosulfan isomers and endosulfan sulfate in air and tomato leaves by gas chromatography with electron-capture detection and confirmation by gas chromatography-mass spectrometry. [Link]

-

National Institute of Standards and Technology (NIST). β-Endosulfan. In NIST Chemistry WebBook. [Link]

-

Albero, B., et al. (2003). Determination of endosulfan isomers and endosulfan sulfate in tomato juice by matrix solid-phase dispersion and gas chromatography. Journal of Chromatography A, 1007(1-2), 137-143. [Link]

-

ResearchGate. (2016). Determination of endosulfan isomers and their metabolites in tap water and commercial samples using microextraction by packed sorbent and GC-MS. [Link]

-

ElectronicsAndBooks. (2003). Determination of endosulfan isomers and endosulfan sulfate in tomato juice by matrix solid-phase dispersion and gas chromatography. [Link]

-

Food and Agriculture Organization of the United Nations (FAO). (2006). Endosulfan. In Pesticide residues in food - 2006 evaluations. [Link]

-

J-GLOBAL. β-Endosulfan. [Link]

-

Weber, J., et al. (2010). Endosulfan, a global pesticide: a review of its fate in the environment and occurrence in the Arctic. Science of The Total Environment, 408(15), 2966-2984. [Link]

-

National Center for Biotechnology Information. (2015). Table 4-5, Physical and Chemical Properties of Endosulfan. In Toxicological Profile for Endosulfan. [Link]

-

National Institute of Standards and Technology (NIST). Mass Spectrum (electron ionization) of β-Endosulfan. In NIST Chemistry WebBook. [Link]

-

European Commission. (1999). Endosulfan. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12309460, alpha-Endosulfan. [Link]

-

ResearchGate. (2016). Mechanism of the Hydrolysis of Endosulfan Isomers. [Link]

-

Compendium of Pesticide Common Names. endosulfan. [Link]

-

CSIR-National Environmental Engineering Research Institute (NEERI). Endosulfan and its related isomers. [Link]

-

Bose, P., et al. (2013). Reductive dechlorination of endosulfan isomers and its metabolites by zero-valent metals: reaction mechanism and degradation products. Environmental Science: Processes & Impacts, 15(3), 639-647. [Link]

-

ResearchGate. (2015). Structures of α -endosulfan ( α -ES), β -endosulfan ( β -ES), and Aldrin (ALD). [Link]

-

ResearchGate. (1969). Structure and Asymmetry in the Isomeric Conversion of β- to α-Endosulfan. [Link]

Sources

- 1. Endosulfan - Wikipedia [en.wikipedia.org]

- 2. isotope.com [isotope.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Toxicity and residues of endosulfan isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 33213-65-9 [chemicalbook.com]

- 7. fao.org [fao.org]

- 8. researchgate.net [researchgate.net]

- 9. alpha-Endosulfan | C9H6Cl6O3S | CID 12309460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Analysis of endosulfan isomers and endosulfan sulfate in air and tomato leaves by gas chromatography with electron-capture detection and confirmation by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Determination of endosulfan isomers and endosulfan sulfate in tomato juice by matrix solid-phase dispersion and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of beta-Endosulfan

An In-depth Technical Guide to the Physicochemical Properties of beta-Endosulfan

Introduction

Endosulfan, a legacy organochlorine insecticide and acaricide, has been a subject of intense scientific and regulatory scrutiny due to its significant environmental persistence, potential for bioaccumulation, and notable toxicity. Commercially, endosulfan was produced as a technical mixture of two diastereoisomers, alpha (α)-endosulfan and beta (β)-endosulfan, typically in a 7:3 ratio, respectively. While both isomers contribute to the compound's insecticidal activity, they exhibit distinct physicochemical properties that profoundly influence their environmental fate, degradation pathways, and toxicological profiles.

This technical guide focuses specifically on this compound, providing researchers, environmental scientists, and toxicology professionals with a detailed examination of its core physicochemical characteristics. Understanding these properties is paramount for predicting its environmental transport, designing effective analytical and remediation strategies, and elucidating its mechanism of action at a molecular level. The beta-isomer is of particular interest as it is generally more persistent in certain environmental compartments than its alpha counterpart, although it can also be more susceptible to specific degradation processes like hydrolysis. This document synthesizes data from authoritative sources to present a comprehensive and actionable resource for the scientific community.

Core Physicochemical Properties of this compound

The intrinsic properties of a chemical compound dictate its behavior in both biological and environmental systems. For this compound, its high molecular weight, chlorinated structure, and cyclic sulfite ester functional group are key determinants of its characteristics.

Data Summary

A compilation of the critical physicochemical parameters for this compound is presented below. These values, sourced from peer-reviewed literature and regulatory databases, provide a quantitative foundation for understanding its behavior.

| Property | Value | Source(s) | Implication for Research & Development |

| Appearance | Brown or colorless crystalline solid | Essential for physical identification and handling in a laboratory setting. | |

| Melting Point | 208-210 °C | High melting point indicates a stable solid state at ambient temperatures. | |

| Boiling Point | Decomposes upon heating | Thermal analysis (e.g., TGA) is more appropriate than distillation for characterization. | |

| Molecular Weight | 406.95 g/mol | A relatively large molecule, influencing diffusion and transport properties. | |

| Density | ~1.745 g/cm³ | Denser than water, suggesting it will sink in aqueous environments if not dissolved or suspended. | |

| Water Solubility | 0.15 - 0.45 mg/L (at ~20-22°C) | Very low solubility limits its concentration in aquatic systems but favors partitioning to organic phases. | |

| Vapor Pressure | 7.2 x 10⁻⁷ mmHg (9.6 x 10⁻⁵ Pa) at 25°C | Extremely low volatility reduces evaporation from soil and water surfaces compared to the alpha-isomer. | |

| Log Kₒw | 3.83 - 4.8 | High octanol-water partition coefficient indicates strong lipophilicity and a high potential for bioaccumulation in fatty tissues. | |

| Henry's Law Constant | ~1.48 Pa m³/mol | Indicates moderate potential to volatilize from water, contributing to atmospheric transport. |

Causality and Scientific Insights

-

Solubility and Lipophilicity (Log Kₒw): The very low water solubility and high Log Kₒw are direct consequences of this compound's extensive chlorination and largely nonpolar hydrocarbon framework. This dual characteristic is a primary driver of its environmental behavior. It dictates that the compound will preferentially partition from water into soil organic matter, sediments, and the lipid-rich tissues of living organisms. For drug development professionals, this high lipophilicity is a red flag for potential bioaccumulation and challenges in formulation and delivery if such a scaffold were ever considered.

-

Vapor Pressure and Environmental Transport: While the vapor pressure of this compound is low, it is sufficient for the molecule to enter the atmosphere, particularly from soil and plant surfaces. This property, combined with its chemical persistence, makes it susceptible to long-range environmental transport, explaining its detection in remote ecosystems like the Arctic, far from its points of application. The beta-isomer is notably less volatile than the alpha-isomer, which is a key differentiator in their initial dissipation rates post-application.

-

Stability and Reactivity: The sulfite ester group is the most reactive site on the this compound molecule. It is susceptible to hydrolysis, which is significantly accelerated under alkaline conditions, leading to the formation of the less toxic endosulfan diol. Conversely, it is more stable in acidic media. This pH-dependent degradation is a critical factor in its persistence in different types of soil and water bodies.

Chemical Stability and Degradation Pathways

The environmental persistence of this compound is a balance between its inherent stability and its susceptibility to various degradation processes.

-

Hydrolysis: As a sulfite ester, this compound reacts slowly with water but is rapidly decomposed by alkali. The primary product of hydrolysis is endosulfan diol. The rate of this reaction is highly pH-dependent, with significantly shorter half-lives in alkaline waters compared to neutral or acidic conditions.

-

Photolysis: this compound can be degraded by ultraviolet (UV) light. The photolysis reaction follows first-order kinetics, with a reported rate constant of 2 x 10⁻⁵ s⁻¹ under specific laboratory conditions (λ = 254 nm). The degradation route involves the formation of endosulfan diol, which can then be transformed into endosulfan ether.

-

Biodegradation: In soil and sediment, the primary degradation pathway is microbial oxidation, which converts this compound into endosulfan sulfate. This metabolite is of high concern because its toxicity is similar to the parent compound, and it is generally more persistent in the environment.

The interplay of these degradation pathways is crucial for understanding the terminal fate of this compound in the environment.

Caption: Key environmental fate pathways for this compound.

Toxicological Profile: A Physicochemical Perspective

This compound exerts its acute neurotoxicity primarily by acting as a non-competitive antagonist of the GABA-gated chloride channel in the central nervous system. This mechanism prevents the influx of chloride ions into neurons, counteracting the inhibitory effects of the neurotransmitter GABA and leading to hyperexcitation and convulsions. From a physicochemical standpoint, its ability to cross the blood-brain barrier and interact with this neuronal receptor is facilitated by its high lipophilicity. Its persistent nature, also a function of its chemical properties, can lead to chronic exposure and potential endocrine-disrupting effects.

Standardized Experimental Protocols

To ensure data quality and comparability, standardized methodologies are essential for characterizing this compound. Below are outlines of key experimental protocols.

Protocol 1: Determination of Octanol-Water Partition Coefficient (Shake-Flask Method)

This protocol is based on the principles of the OECD Guideline 107 for determining the Log Kₒw, a critical parameter for assessing environmental fate.

Objective: To quantify the partitioning of this compound between n-octanol and water.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in n-octanol. The concentration should be chosen to be environmentally relevant and detectable by the chosen analytical method.

-

Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, then allowing the phases to separate. This pre-saturation is critical to prevent volume changes during the experiment.

-

-

Partitioning:

-

In a centifuge tube, combine a known volume of the this compound/octanol stock solution with a known volume of the pre-saturated water. The volume ratio should be adjusted based on the expected Kₒw to ensure quantifiable concentrations in both phases.

-

Seal the tube and shake it vigorously for a minimum of 24 hours at a constant, controlled temperature (e.g., 25°C) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the mixture at high speed to achieve a complete and clean separation of the octanol and water phases.

-

-

Analysis:

-

Carefully extract an aliquot from both the n-octanol and water phases.

-

Determine the concentration of this compound in each phase using a validated analytical method, such as Gas Chromatography with Electron Capture Detection (GC-ECD).

-

-

Calculation:

-

The partition coefficient (Kₒw) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: Kₒw = Cₒctanol / Cₑater

-

The result is typically expressed as its base-10 logarithm (Log Kₒw).

-

Protocol 2: Workflow for Analysis in Environmental Samples (e.g., Soil)

This workflow describes a common procedure for extracting and quantifying this compound from a complex matrix.

Caption: Workflow for this compound analysis in soil samples.

Methodology Details:

-

Sample Collection & Preparation: Collect a representative soil sample. Air-dry, sieve, and homogenize the sample to ensure uniformity.

-

Extraction: A known mass of the soil is mixed with a suitable organic solvent (e.g., ethyl acetate or a hexane-acetone mixture). Sonication or shaking is used to facilitate the transfer of this compound from the soil matrix into the solvent.

-

Cleanup: The resulting extract contains co-extractives (lipids, pigments) that can interfere with analysis. The extract is passed through a chromatography column packed with an adsorbent like Florisil or alumina. These materials retain interfering compounds while allowing this compound to pass through with the elution solvent.

-

Elution: A specific solvent mixture (e.g., hexane-ethyl acetate) is used to wash the this compound from the cleanup column.

-

Concentration: The eluate is gently evaporated under a stream of nitrogen to reduce the volume and concentrate the analyte, thereby increasing the sensitivity of the analysis. The residue is re-dissolved in a small, known volume of a suitable solvent (e.g., hexane).

-

Quantification & Confirmation: The final extract is injected into a Gas Chromatograph with an Electron Capture Detector (GC-ECD), which is highly sensitive to halogenated compounds like endosulfan. The identity of the compound is then confirmed by Gas Chromatography-Mass Spectrometry (GC-MS), which provides a definitive molecular fingerprint.

Conclusion

The physicochemical properties of this compound—notably its solid-state stability, very low water solubility, high lipophilicity, and moderate persistence—are the fundamental drivers of its environmental behavior and toxicological risk. Its tendency to partition into organic media leads to its sequestration in soil and sediment and its bioaccumulation in food webs. While degradation pathways such as hydrolysis and photolysis exist, its overall persistence, particularly through its conversion to the stable endosulfan sulfate metabolite, warrants its status as a significant environmental pollutant. The standardized protocols provided herein offer a framework for the reliable and reproducible investigation of this compound, which is essential for ongoing risk assessment, environmental monitoring, and the development of potential remediation technologies.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Endosulfan. Retrieved from [Link]

- Cámara, M. A., Galera, M. M., Gallego, M., & Frenich, A. G. (2002). Analysis of endosulfan isomers and endosulfan sulfate in air and tomato leaves by gas chromatography with electron-capture detection and confirmation by gas chromatography-mass spectrometry.

-

Agency for Toxic Substances and Disease Registry. (2000). Toxicological Profile for Endosulfan. U.S. Department of Health and Human Services. Retrieved from [Link]

- Gunderson, C. G., & Wlostowski, T. (2023). Health Hazards Associated with Exposure to Endosulfan: A Mini-Review. International Journal of Molecular Sciences, 24(23), 16999.

- de Siqueira, M. E. P. B., & de Paumier, D. (2012). Clinical aspects of the poisoning by the pesticide endosulfan. Química Nova, 35(1), 176-186.

- Barcelo-Quintal, M. H., Cebada-Ricalde, M. C., Trejo-Irigoyen, A. R., Rendon-Osorio, R. B., & Manzanilla-Cano, J. A. (2008).

beta-Endosulfan synthesis and purification methods

An In-Depth Technical Guide to the Isomeric Chemistry and Analytical Purification of Endosulfan

Authored by: A Senior Application Scientist

Foreword: Endosulfan is a legacy organochlorine pesticide whose production and use have been banned globally under the Stockholm Convention on Persistent Organic Pollutants due to its high toxicity, potential for bioaccumulation, and role as an endocrine disruptor.[1] This guide is intended for researchers, environmental scientists, and analytical chemists involved in the monitoring, remediation, and toxicological study of persistent organic pollutants. It provides a detailed overview of the chemical principles underlying endosulfan's synthesis, the distinct properties of its isomers, and the analytical methodologies required for their separation and purification. This document does not provide instructions for the synthesis of endosulfan but rather an academic exploration of its chemical characteristics to support research and environmental safety efforts.

The Chemical Genesis of Endosulfan: A Stereochemical Perspective

The industrial synthesis of endosulfan is a classic example of a multi-step chemical process involving a pivotal cycloaddition reaction.[1] The process begins with the Diels-Alder reaction, a powerful tool in organic chemistry for forming six-membered rings.[2][3][4] In this case, hexachlorocyclopentadiene serves as the conjugated diene, reacting with cis-butene-1,4-diol, the dienophile.[1] This initial reaction forms a bicyclic diol intermediate.

The subsequent and final step involves the reaction of this intermediate with thionyl chloride (SOCl₂).[1][5] This is an esterification and cyclization step that forms the characteristic cyclic sulfite ester structure of endosulfan.

The critical outcome of this synthesis is not a single chemical entity but a mixture of two stereoisomers, designated as alpha (α) and beta (β)-endosulfan.[1] Technical-grade endosulfan, as formerly manufactured, typically consisted of these α- and β-isomers in an approximate 7:3 ratio.[6][7][8][9]

Isomeric Distinction: α- and β-Endosulfan

The difference between α- and β-endosulfan arises from the stereochemistry of the sulfur atom within the cyclic sulfite group.[1] These configurational isomers, known as diastereomers, possess distinct physical and chemical properties, which in turn influence their environmental fate, toxicity, and analytical behavior.

-

α-Endosulfan: This isomer is generally considered the more thermodynamically stable of the two.[1]

-

β-Endosulfan: While less stable, the β-isomer is a significant component of the technical mixture. It can slowly and irreversibly convert to the more stable α-form over time.[1][7]

This isomeric ratio is not merely a manufacturing artifact; it has significant real-world implications. The two isomers exhibit different volatility, degradation rates, and toxicological profiles.[10] For instance, α-endosulfan is significantly more volatile than the β-isomer, which affects its atmospheric transport and deposition.[10] Conversely, the acute toxicity of the α-isomer to mammals is reported to be more than three times that of the β-isomer.[10]

Purification and Isomer Separation: Analytical Methodologies

For toxicological studies, environmental monitoring, and the development of certified reference materials, the separation and purification of the individual α- and β-isomers from the technical mixture are paramount. The primary technique for achieving high-purity separation is chromatography.

Core Principles of Chromatographic Separation

The separation of endosulfan isomers relies on exploiting the subtle differences in their physical properties, such as polarity and shape, which dictate their interaction with the stationary and mobile phases in a chromatographic system. Gas chromatography (GC) is the most widely employed technique for the analysis of endosulfan isomers due to their volatility and thermal stability.[11]

Experimental Protocol: Gas Chromatography for Isomer Analysis

The following outlines a generalized workflow for the analytical determination of endosulfan isomers in a sample matrix, such as environmental water or a prepared standard solution.

Objective: To separate and quantify α-endosulfan and β-endosulfan using Gas Chromatography with Electron Capture Detection (GC-ECD).

Instrumentation:

-

Gas Chromatograph (GC) equipped with an Electron Capture Detector (ECD).[12]

-

A nonpolar capillary column (e.g., DB-5 or similar).[13]

-

Data acquisition and processing software.

Procedure:

-

Sample Preparation:

-

For environmental samples, a liquid-liquid extraction or solid-phase extraction (SPE) is typically required to isolate the pesticides from the matrix (e.g., water, soil).[11][12][14] Organic solvents like methylene chloride or ethyl acetate are commonly used.[13][15]

-

The extract is then concentrated, often under a gentle stream of nitrogen.[11]

-

A cleanup step, for instance using a Florisil® or alumina column, may be necessary to remove interfering co-extractives.[12][13][15]

-

-

Instrumental Analysis:

-

A small volume (e.g., 1-2 µL) of the prepared sample is injected into the GC.[11]

-

The injector temperature is set to ensure rapid volatilization of the sample (e.g., 250-280°C).

-

The oven temperature is programmed to start at a lower temperature and ramp up, allowing for the separation of compounds based on their boiling points and interaction with the column's stationary phase. A typical program might start at 60°C and ramp to 300°C.[11]

-

The ECD, highly sensitive to halogenated compounds like endosulfan, detects the molecules as they elute from the column.

-

-

Data Interpretation:

-

The output chromatogram will show distinct peaks for α-endosulfan and β-endosulfan at different retention times, allowing for their identification and quantification against known standards.[16]

-

Visualization of Key Processes

Synthesis Pathway Overview

The following diagram illustrates the general synthetic route to produce the endosulfan isomer mixture.

Caption: Analytical workflow for endosulfan isomer determination.

Data Summary and Physicochemical Properties

The distinct properties of the endosulfan isomers are critical for understanding their behavior and for developing effective analytical and remediation strategies.

| Property | α-Endosulfan | β-Endosulfan | Reference(s) |

| Typical Ratio in Technical Grade | ~70% | ~30% | [6][7][9] |

| Thermodynamic Stability | More stable | Less stable | [1] |

| Volatility | Higher | Lower (by an order of magnitude) | [10] |

| Acute Mammalian Toxicity | Higher (approx. 3x) | Lower | [10] |

| Water Solubility (mg/L) | 0.32 | 0.33 | [17] |

Conclusion and Future Perspectives

While the production of endosulfan is now a matter of historical record, its persistence in the environment necessitates ongoing research. A thorough understanding of the distinct characteristics of the α- and β-isomers is fundamental to accurately assessing environmental contamination, modeling their fate and transport, and evaluating their toxicological impact. The purification of these isomers remains a critical task for creating the analytical standards required for this vital work. Future research may focus on more efficient and environmentally benign methods for the remediation of endosulfan-contaminated sites and the development of even more sensitive analytical techniques to detect trace levels in complex matrices.

References

-

Agency for Toxic Substances and Disease Registry. (2013). Toxicological Profile for Endosulfan. U.S. Department of Health and Human Services. [Link]

-

Wikipedia. Endosulfan. [Link]

-

Agency for Toxic Substances and Disease Registry. (2015). Toxicological Profile for Endosulfan. [Link]

-

Agency for Toxic Substances and Disease Registry. (2015). Toxicological Profile for Endosulfan. [Link]

-

University of Bristol. Endosulfan - Molecule of the Month. [Link]

-

U.S. Environmental Protection Agency. (1980). Endosulfan: Ambient Water Quality Criteria. [Link]

-

University of Bristol School of Chemistry. Endosulfan. [Link]

-

National Center for Biotechnology Information. Endosulfan - PubChem. [Link]

-

Gallego, M., et al. (2002). Analysis of endosulfan isomers and endosulfan sulfate in air and tomato leaves by gas chromatography with electron-capture detection and confirmation by gas chromatography-mass spectrometry. Journal of Chromatography A, 947(1), 119-27. [Link]

-

SciELO. Analysis of Endosulfan Isomers and other Pesticides in Surface Water of the Paraíba do Sul River Basin by Solid Phase Extraction and Comprehensive Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry. [Link]

-

ResearchGate. Analysis of endosulfan isomers and endosulfan sulfate in air and tomato leaves by gas chromatography with electron-capture detection and confirmation by gas chromatography-mass spectrometry. [Link]

-

ResearchGate. Infrared spectral data of technical grade endosulfan. [Link]

-

Royal Society of Chemistry. Reductive dechlorination of endosulfan isomers and its metabolites by zero-valent metals: reaction mechanism and degradation products. [Link]

-

Vidal, L. M., et al. (1998). Analysis of Endosulfan and Its Metabolites in Human Serum Using Gas Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 22(4), 303-308. [Link]

-

Kennedy, I. R., et al. (2001). Toxicity and residues of endosulfan isomers. Journal of Environmental Science and Health, Part B, 36(4), 455-470. [Link]

-

Eun, H., et al. (2021). Performance Evaluation for Endosulfan Removal by Carbon-based Adsorbents. The Korean Journal of Pesticide Science, 25(2), 111-118. [Link]

-

Agency for Toxic Substances and Disease Registry. (2015). Toxicological Profile for Endosulfan. Chapter 7: Analytical Methods. [Link]

-

ResearchGate. Molecular structure of endosulfan and its two isomers. [Link]

-

Wikipedia. Diels–Alder reaction. [Link]

-

U.S. Environmental Protection Agency. Environmental Chemistry Methods: Endosulfan I. [Link]

-

Nicolaou, K. C., et al. (2002). The Diels-Alder reaction in total synthesis. Angewandte Chemie International Edition, 41(10), 1668-1698. [Link]

Sources

- 1. Endosulfan - Wikipedia [en.wikipedia.org]

- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 3. Diels–Alder Reaction [sigmaaldrich.com]

- 4. The Diels--Alder reaction in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endosulfan | C9H6Cl6O3S | CID 3224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Toxicity and residues of endosulfan isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. Analysis of endosulfan isomers and endosulfan sulfate in air and tomato leaves by gas chromatography with electron-capture detection and confirmation by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 16. researchgate.net [researchgate.net]

- 17. kspsjournal.or.kr [kspsjournal.or.kr]

Introduction: The Molecular Profile of a Legacy Organochlorine Pesticide

An In-depth Technical Guide to the Spectroscopic Analysis of beta-Endosulfan

Endosulfan is a legacy organochlorine pesticide that was used extensively in agriculture worldwide before its production and use were restricted due to its environmental persistence, bioaccumulation, and toxicity. It exists as a technical mixture of two diastereoisomers, alpha- and this compound. The beta-isomer is generally the more thermodynamically stable and, consequently, more persistent in the environment. Accurate identification and quantification of this compound are critical for environmental monitoring and toxicological studies. This guide provides a detailed exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for the unequivocal identification and structural elucidation of this compound. As a Senior Application Scientist, this document moves beyond mere procedural descriptions to explain the causality behind experimental choices, ensuring a robust and validated analytical approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide a complete picture of the molecule's complex polycyclic structure.

Expert Insight: Why NMR is a Definitive Tool

Unlike other techniques that might provide information on functional groups or mass, NMR provides a direct map of the carbon-hydrogen framework. The chemical shifts, spin-spin coupling, and integration of the signals in a ¹H NMR spectrum allow for the precise assignment of each proton in the molecule. Similarly, ¹³C NMR identifies all unique carbon environments. For a molecule like this compound, with its rigid bicyclic system, these detailed structural insights are invaluable for isomer differentiation and confirmation.

Experimental Protocol: ¹H and ¹³C NMR of this compound

-

Sample Preparation: Accurately weigh approximately 10-20 mg of high-purity this compound standard. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), which is an excellent solvent for organochlorine compounds and has a minimal interfering signal. Ensure complete dissolution by gentle vortexing.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution, which is crucial for resolving the complex spin systems in this compound.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon, simplifying the spectrum.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Data Interpretation and Key Spectral Features

The rigid, cage-like structure of this compound results in a complex but highly characteristic NMR spectrum. The asymmetry of the molecule means that most protons and carbons are chemically non-equivalent.

Table 1: Key ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| CH₂-O | ~ 4.8 - 5.2 (multiplets) | ~ 70 - 75 |

| CH-Cl | ~ 3.6 - 4.0 (multiplets) | ~ 55 - 60 |

| Bridgehead CH | ~ 3.2 - 3.5 (multiplets) | ~ 45 - 50 |

| C-Cl (alkene) | - | ~ 125 - 130 |

| C-S-O | - | ~ 95 - 100 |

Note: These are approximate chemical shift ranges. Exact values can vary slightly based on solvent and instrument calibration.

NMR Analysis Workflow

Caption: Workflow for NMR spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

Infrared spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. The IR spectrum provides a molecular "fingerprint" based on the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expert Insight: The Diagnostic Power of IR for this compound

For this compound, the IR spectrum is particularly informative for confirming the presence of key structural motifs. The sulfite ester (S=O) group gives rise to a very strong and characteristic absorption band. Additionally, the C-O, C-Cl, and C=C bonds within the strained bicyclic system produce a series of absorptions that, when taken together, are uniquely characteristic of the beta-isomer.

Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet Method

-

Sample Preparation (ATR): Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal (typically diamond or germanium). Apply pressure to ensure good contact between the sample and the crystal. This is a modern, fast, and solvent-free method.

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of this compound with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the sample (ATR crystal or KBr pellet) in the spectrometer's sample compartment.

-

Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Interpretation and Key Spectral Features

The IR spectrum of this compound is dominated by absorptions corresponding to its unique functional groups.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~ 1605 | Medium | C=C stretch (vinylic chlorides) |

| ~ 1220 | Very Strong | S=O stretch (sulfite ester) |

| ~ 1000 - 1100 | Strong | C-O stretch (cyclic ether and sulfite ester moieties) |

| ~ 800 - 900 | Strong | C-Cl stretch (alkyl and vinylic chlorides) |

Source: This data is consistent with reference spectra found in spectral databases.

IR Analysis Workflow

Caption: Workflow for IR spectroscopic analysis of this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a standard method for the analysis of semi-volatile compounds like this compound.

Expert Insight: Why MS is Essential for Trace Analysis and Confirmation

MS provides exceptional sensitivity, making it the cornerstone for trace-level detection of this compound in complex environmental or biological matrices. When operated in Electron Ionization (EI) mode, the mass spectrometer produces a reproducible fragmentation pattern that serves as a highly specific chemical signature. The molecular ion (M⁺) confirms the compound's elemental composition, while the fragment ions reveal the stable substructures, allowing for confident identification even at low concentrations.

Experimental Protocol: GC/MS with Electron Ionization (EI)

-

Sample Preparation: Prepare a dilute solution of the this compound standard in a suitable organic solvent like hexane or ethyl acetate (e.g., 1-10 µg/mL).

-

Gas Chromatography (GC) Separation:

-

Inject 1 µL of the sample solution into the GC system.

-

Use a non-polar capillary column (e.g., DB-5ms) suitable for separating organochlorine pesticides.

-

Employ a temperature program that starts at a low temperature (e.g., 100°C) and ramps up to a higher temperature (e.g., 280°C) to ensure elution of this compound.

-

-

Mass Spectrometry (MS) Detection:

-

The eluent from the GC column is directed into the ion source of the mass spectrometer.

-

Ionization: Use standard Electron Ionization (EI) at 70 eV. This high energy ensures reproducible fragmentation.

-

Analysis: Scan a mass range appropriate for this compound (e.g., m/z 50-450).

-

Data Interpretation and Key Spectral Features

The EI mass spectrum of this compound shows a characteristic pattern of ions due to its isotopic composition (chlorine and sulfur) and fragmentation pathways.

-

Molecular Ion (M⁺): The molecular ion peak cluster is expected around m/z 404-410, reflecting the various isotopic combinations of chlorine (³⁵Cl, ³⁷Cl) and sulfur (³²S, ³⁴S). The most abundant peak in this cluster corresponds to the molecule containing the most abundant isotopes.

-

Key Fragment Ions: The fragmentation of endosulfan is well-characterized. A prominent fragmentation pathway involves the loss of SO₂ to give a characteristic fragment ion.

Table 3: Major Mass Fragments for this compound (EI-MS)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Significance |

| ~ 406 | [M]⁺ (Isotopic Cluster) | Confirms Molecular Weight |

| ~ 371 | [M-Cl]⁺ | Loss of a chlorine atom |

| ~ 272 | [C₇H₄Cl₄O]⁺ | Complex rearrangement and fragmentation |

| ~ 237 | [M - SO₂ - Cl]⁺ | Loss of sulfur dioxide and a chlorine atom |

Note: The exact m/z values and relative abundances can vary slightly between instruments.

GC/MS Analysis Workflow

Caption: Workflow for GC/MS analysis of this compound.

Conclusion: A Triad of Spectroscopic Certainty

The structural confirmation of this compound is most authoritatively achieved through the synergistic use of NMR, IR, and MS. While GC/MS is the workhorse for quantitative analysis in complex matrices due to its sensitivity and specificity, NMR remains the gold standard for absolute structural proof. IR spectroscopy serves as a rapid and cost-effective method for confirming the presence of key functional groups. Together, these three techniques form a powerful analytical triad, providing a self-validating system for the unambiguous identification and characterization of this compound, which is essential for regulatory compliance, environmental science, and toxicology.

References

-

NIOSH Manual of Analytical Methods (NMAM), 4th ed., Method 5504, Issue 2, August 15, 1994. National Institute for Occupational Safety and Health. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Endosulfan - General Information. PubChem, National Center for Biotechnology Information. [Link]

-

Gas chromatography combined with mass spectrometry (GC-MS) in analysis of organic pollutants in the environment. Science of The Total Environment. [Link]

thermal degradation profile of beta-Endosulfan

An In-Depth Technical Guide to the Thermal Degradation Profile of β-Endosulfan

Executive Summary

Endosulfan, a broad-spectrum organochlorine insecticide, exists as a mixture of two diastereomers, α- and β-endosulfan. The β-isomer, while generally less volatile and acutely toxic than its α-counterpart, exhibits a complex thermal degradation profile that is critical for analytical scientists, environmental chemists, and regulatory bodies to understand.[1] This guide provides a comprehensive analysis of the thermal behavior of β-endosulfan, moving beyond simple data reporting to explain the underlying chemical mechanisms and their practical implications. We will detail the primary low-temperature pathway of irreversible isomerization to α-endosulfan, the mechanisms of high-temperature decomposition, and the key environmental factors influencing these transformations. This document synthesizes data from advanced analytical techniques, including Differential Scanning Calorimetry (DSC), Temperature-Dependent Raman (TDR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), to provide a holistic view. The protocols detailed herein are designed as self-validating systems, ensuring that researchers can confidently assess the thermal stability of β-endosulfan in various matrices.

Introduction

Chemical Identity of β-Endosulfan

β-Endosulfan is one of two non-superimposable, mirror-image isomers of the pesticide endosulfan (6,7,8,9,10,10-hexachloro-1,5,5a,6,9,9a-hexahydro-6,9-methano-2,4,3-benzodioxathiepine-3-oxide).[2] The technical product is typically a 70:30 mixture of the α- and β-isomers.[2][3] The key structural difference lies in the stereochemistry of the sulfite group on the seven-membered ring. In the β-isomer, the molecule possesses a degree of symmetry that is absent in the asymmetrical α-isomer.[2] This structural distinction is the primary determinant of their differing physicochemical properties and, consequently, their thermal stability.

Caption: Chemical structures of β-Endosulfan and α-Endosulfan.

Context: Environmental and Analytical Significance

While its use is now banned or heavily restricted in many countries under the Stockholm Convention on Persistent Organic Pollutants (POPs), endosulfan and its metabolites persist in the environment.[3][4] Understanding the thermal degradation of β-endosulfan is crucial for several reasons:

-

Environmental Fate Modeling: Temperature is a key variable in predicting how β-endosulfan transforms and persists in soil and atmospheric systems.[3][5]

-

Analytical Accuracy: Thermal degradation within the injector port of a gas chromatograph can lead to inaccurate quantification. The conversion of β-endosulfan to α-endosulfan or other degradants can skew results if not properly understood and controlled.[6]

-

Remediation Strategies: Thermal remediation techniques require precise knowledge of decomposition temperatures and the identity of resulting byproducts to ensure complete detoxification and avoid the formation of other hazardous compounds.

Core Thermal Degradation Pathways

The thermal degradation of β-endosulfan is not a single event but a series of temperature-dependent processes. The dominant pathway is dictated by the thermal energy applied to the system.

Pathway 1: Isomerization to α-Endosulfan

At moderately elevated temperatures, the primary thermal event is the irreversible conversion of β-endosulfan to the more thermodynamically stable α-isomer.[2] This phenomenon explains the observed overabundance of α-endosulfan in the atmosphere relative to its application ratio.[2]

3.1.1 Mechanistic Details The isomerization mechanism, elucidated through computational chemistry and confirmed by Temperature-Dependent Raman (TDR) spectroscopy, involves a pseudorotation of the seven-membered dioxathiepine ring.[2] The process can be summarized in key steps:

-

Initial Energy Absorption: Thermal energy is absorbed by specific bonds, causing increased vibration.

-

S-O Moiety Movement: The sulfite group (S=O) begins to move.

-

Ring Pseudorotation: This movement facilitates a "flip" of the methylene carbon in the seven-membered ring.

-

Formation of α-Endosulfan: The ring settles into the more stable, asymmetrical conformation of α-endosulfan.[2]

3.1.2 Energetics and Irreversibility Differential Scanning Calorimetry (DSC) experiments show a distinct phase transition in mixtures of the isomers that is not present in the pure compounds, representing the energy required for isomerization.[2] The process is irreversible primarily due to a significant increase in entropy associated with the formation of the less symmetrical α-isomer. This increase in disorder makes the reverse reaction (α to β) energetically unfavorable.[2]

Caption: Isomerization pathway of β-Endosulfan to α-Endosulfan.

Pathway 2: High-Temperature Decomposition

Above its melting point (208-210°C) and particularly above 218°C, β-endosulfan undergoes decomposition.[7][8] This is a distinct process from isomerization and involves the fragmentation of the molecule.

3.2.1 Onset and Products The molecule is chemically stable up to its melting point but may decompose upon further heating, producing corrosive and toxic fumes.[9][10] The sulfite ester linkage is a point of weakness. In the presence of acids or alkalis, this decomposition is accelerated, generating sulfur dioxide (SO₂).[7][9] Under pyrolytic conditions, the degradation is more complex, leading to a variety of chlorinated organic fragments in addition to SO₂.

Overview of Degradation Pathways

The fate of β-endosulfan is highly dependent on the conditions. The primary pathways include thermal isomerization, high-temperature decomposition, and hydrolysis, which can occur in aqueous environments. Biotic degradation, while not a thermal process, often leads to similar products like endosulfan diol and is included for a complete picture.[11][12][13]

Caption: Overview of major β-Endosulfan degradation pathways.

Summary of Degradation Data

The following tables summarize the key properties and thermal events associated with β-endosulfan.

Table 1: Physical and Chemical Properties of β-Endosulfan

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₉H₆Cl₆O₃S | [14] |

| Melting Point | 208-210 °C | [7] |

| Appearance | Brown or cream to tan crystals/flakes | [7][8][9] |

| Water Solubility | Insoluble (0.33 mg/L) | [7][15] |

| Reactivity | Decomposes with acid or alkali; reacts slowly with water |[7][9] |

Table 2: Key Thermal Events and Degradation Products of β-Endosulfan

| Thermal Event | Temperature Range (°C) | Primary Product(s) | Analytical Evidence | Source(s) |

|---|---|---|---|---|

| Isomerization | ~88 - 102 °C | α-Endosulfan | DSC, TDR Spectroscopy | [2] |

| Melting | 208 - 210 °C | (Liquid Phase) | DSC | [7] |

| Decomposition | > 218 °C (unstable > 353 °C) | Sulfur Dioxide (SO₂), various chlorinated fragments | DSC, GC-MS | [8][9] |

| Hydrolysis | Ambient (in water) | Endosulfan Diol | GC-MS | [3][11] |

| Oxidation | Ambient (biotic/abiotic) | Endosulfan Sulfate | GC-MS |[3][4][16] |

Experimental Methodologies for Profiling Thermal Degradation

To ensure trustworthy and reproducible results, a multi-technique approach is required. The following protocols describe self-validating systems for characterizing the thermal profile of β-endosulfan.

Protocol: Thermal Analysis using Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of phase transitions (melting, isomerization) and decomposition.

Methodology:

-

Calibration: Calibrate the DSC instrument using high-purity standards (e.g., indium) for temperature and enthalpy.

-

Sample Preparation: Accurately weigh 2-5 mg of β-endosulfan standard into a hermetically sealed aluminum pan. Prepare an identical empty pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

-

Thermal Program: Equilibrate the cell at 25°C. Ramp the temperature at a controlled rate (e.g., 10°C/min) up to 400°C.

-

Data Analysis: Analyze the resulting thermogram. Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition. For isomerization studies, use a mixture of α- and β-isomers and look for the unique transition peak not present in either pure sample.[2]

Protocol: Degradant Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the products of thermal degradation, including isomerization to α-endosulfan and fragmentation.

Methodology:

-

System Suitability: Prepare a standard solution containing known concentrations of α-endosulfan, β-endosulfan, and potential degradants (e.g., endosulfan sulfate, endosulfan diol). Inject into the GC-MS to confirm peak separation, resolution, and detector response.

-

Sample Preparation: Dissolve a known quantity of β-endosulfan in a suitable solvent (e.g., hexane/acetone mixture).[17]

-

Thermal Stress: To simulate degradation, inject the sample into a GC with the injector port set to a range of temperatures (e.g., 200°C, 220°C, 250°C, 280°C). Maintain a consistent, lower oven temperature program to separate the products formed in the injector.

-

Chromatographic Separation: Use a capillary column suitable for organochlorine pesticides (e.g., DB-5 or equivalent).[18] Program the oven temperature from a low initial temperature (e.g., 120°C) with a ramp (e.g., 20°C/min) to a final temperature (e.g., 280°C) to elute all compounds.[11]

-

Mass Spectrometric Detection: Operate the MS in full scan mode to identify unknown degradants by comparing their mass spectra to library databases (e.g., NIST). For quantification, use Selective Ion Monitoring (SIM) mode for higher sensitivity and specificity of target analytes.[17]

-

Data Analysis: Calculate the percentage conversion of β-endosulfan to α-endosulfan and other products at each injector temperature by comparing peak areas.

Caption: General workflow for GC-MS analysis of thermal degradants.

Conclusion and Future Perspectives

This guide provides the foundational understanding and validated experimental protocols to accurately characterize the thermal behavior of β-endosulfan. Future research should focus on elucidating the precise structures of high-temperature pyrolytic fragments and investigating the influence of complex environmental matrices (e.g., different soil types, atmospheric particulates) on degradation kinetics. Such work will enhance the accuracy of environmental fate models and inform the development of more effective remediation technologies.

References

-

Rice, C. P., et al. (2014). Temperature-Dependent Raman Spectroscopic Evidence of and Molecular Mechanism for Irreversible Isomerization of β‑Endosulfan. Journal of Agricultural and Food Chemistry, 62(9), 2023–2030. Link

-

National Center for Biotechnology Information (NCBI). (n.d.). beta-Endosulfan. PubChem Compound Summary. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2015). Toxicological Profile for Endosulfan. U.S. Department of Health and Human Services. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). This compound. Aeru. Retrieved from [Link]

-

Manzoor, S., et al. (2007). A rapid and sensitive analytical method for the quantification of residues of endosulfan in blood. Journal of Analytical Toxicology, 31(8), 489–495. Link

-

European Commission. (1999). Monograph on Endosulfan. Retrieved from [Link]

-

Siva, P., et al. (2018). Qualitative detection of endosulfan degradation by soil bacteria using HPTLC and GC-MS. International Research Journal of Natural and Applied Sciences, 5(8). Retrieved from [Link]

-

Mazza, T. A., et al. (2022). Analysis of Endosulfan Isomers and other Pesticides in Surface Water of the Paraíba do Sul River Basin by Solid Phase Extraction and Comprehensive Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry. Journal of the Brazilian Chemical Society, 33(8). Link

-

Yazdani, M., et al. (2019). Isolation and Identification of Endosulfan-Degrading Bacteria and Evaluation of Their Bioremediation in Kor River, Iran. Journal of environmental and public health. Link

-

Ali, U., et al. (2014). Study on effects of temperature, moisture and pH in degradation and degradation kinetics of aldrin, endosulfan, lindane pesticides during full-scale continuous rotary drum composting. Bioresource technology, 168, 115–122. Link

-